molecular formula C26H31NO4 B613572 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid CAS No. 945212-26-0

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

Cat. No. B613572
M. Wt: 421,53 g/mole
InChI Key: MADFVGMQNXRFAF-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid, also known as FMDA, is a novel synthetic small molecule with a wide range of potential applications in the field of biochemistry and physiology. FMDA has recently been studied for its ability to act as a potential therapeutic agent for a variety of diseases and conditions, and its ability to act as a potential biomarker for early detection of certain diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMDA are discussed in the following sections.

Scientific Research Applications

Peptide Synthesis

Field

This compound is used in the field of Biochemistry , specifically in Peptide Synthesis .

Application

The compound, also known as Fmoc amino acid, is used as a coupling agent in peptide synthesis . It’s also used as a base-sensitive amino protecting group for solid-phase peptide synthesis .

Method

The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . They are isolated as crystalline solids, stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

Results

The resulting Fmoc amino acids are useful as coupling agents in peptide synthesis . They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

Pharmaceutical Intermediates

Field

This compound is used in the field of Pharmaceuticals .

Application

7-(Fmoc-amino)heptanoic acid is used as pharmaceutical intermediates .

Method

The specific methods of application or experimental procedures for this use case are not detailed in the sources.

Results

The outcomes of this application are not specified in the sources.

Stapled Peptide Antagonist

Field

This compound is used in the field of Biochemistry , specifically in the development of Stapled Peptide Antagonists .

Application

The compound is used in the synthesis of stapled peptide antagonists that target the Mdm2 protein . These peptides are designed to be resistant to mutations in Mdm2 that confer resistance to other antagonists .

Method

The synthesis of these stapled peptides involves the use of non-natural amino acids, including “®-2-(7’octenyl) alanine”, which form the hydrocarbon staple in the peptide .

Results

The resulting stapled peptides have been shown to bind to Mdm2, even in the presence of mutations that confer resistance to other antagonists .

Capillary Electrophoresis

Field

This compound is used in the field of Analytical Chemistry , specifically in Capillary Electrophoresis .

Application

The compound is used as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADFVGMQNXRFAF-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670479
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

CAS RN

945212-26-0
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945212-26-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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